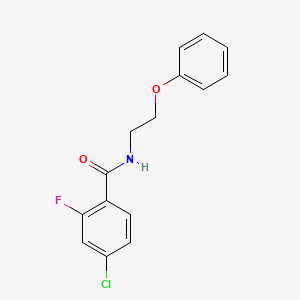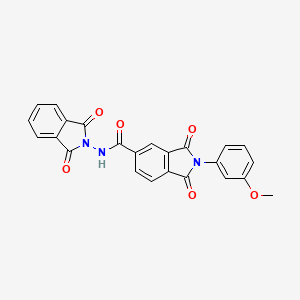![molecular formula C20H22N2O2 B5060365 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in the scientific research community. MPCCA is a member of the phenylacetamide family and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds that regulate various physiological processes in the body.
In
Mechanism of Action
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide have been linked to various physiological effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, epilepsy, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its potency and specificity for FAAH inhibition. However, one of the limitations is the potential for off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for research on 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One direction is to further explore its potential therapeutic applications in the treatment of various diseases. Another direction is to investigate its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body has been linked to various physiological effects. While there are advantages and limitations to using 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments, there are several future directions for research on its potential therapeutic applications and its role in the endocannabinoid system.
Synthesis Methods
The synthesis of 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-(2-methylphenyl)acetic acid with 2-(1-pyrrolidinylcarbonyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
Scientific Research Applications
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit FAAH has been shown to increase the levels of endocannabinoids in the body, which has been linked to various physiological processes such as pain management, anxiety, and inflammation.
properties
IUPAC Name |
2-(2-methylphenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-2-3-9-16(15)14-19(23)21-18-11-5-4-10-17(18)20(24)22-12-6-7-13-22/h2-5,8-11H,6-7,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVIVWYOHCVSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

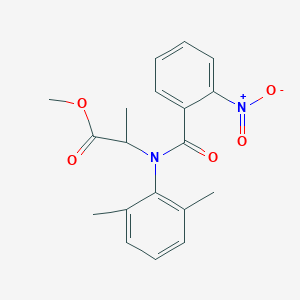
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
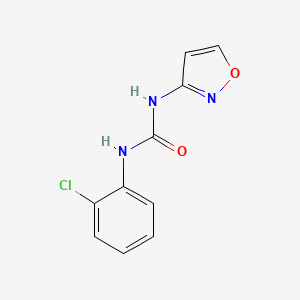
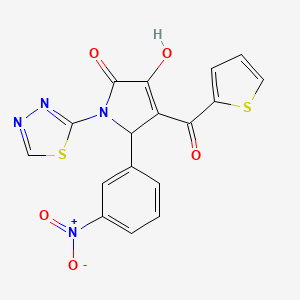


![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
![1-(5-chloro-2-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5060334.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060341.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5060371.png)
